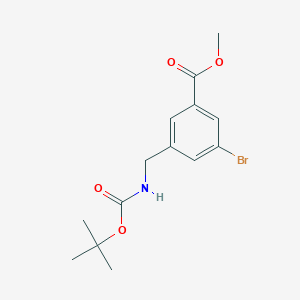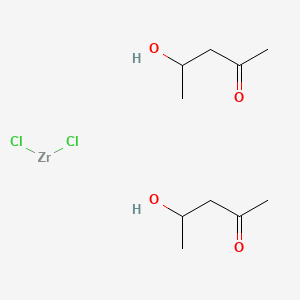
dichlorozirconium;4-hydroxypentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorozirconium;4-hydroxypentan-2-one is a chemical compound with the molecular formula C10H20Cl2O4Zr It is a coordination complex where zirconium is bonded to two chlorine atoms and two molecules of 4-hydroxypentan-2-one
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;4-hydroxypentan-2-one typically involves the reaction of zirconium tetrachloride with 4-hydroxypentan-2-one in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of automated reactors and purification systems helps in achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorozirconium;4-hydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 4-hydroxypentan-2-one can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The chlorine atoms can be substituted with other ligands to form new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of chlorine atoms can lead to the formation of new zirconium complexes with different properties .
Aplicaciones Científicas De Investigación
Dichlorozirconium;4-hydroxypentan-2-one has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other zirconium complexes and as a catalyst in various organic reactions.
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as ceramics and polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of dichlorozirconium;4-hydroxypentan-2-one involves its ability to form stable coordination complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the compound acts as a catalyst by facilitating the formation and breaking of chemical bonds. In biological systems, it can interact with proteins and other biomolecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium tetrachloride: A precursor used in the synthesis of dichlorozirconium;4-hydroxypentan-2-one.
4-hydroxy-2-pentanone: A ligand that forms part of the coordination complex.
Zirconium acetylacetonate: Another zirconium complex with similar coordination properties.
Uniqueness
This compound is unique due to its specific combination of zirconium and 4-hydroxypentan-2-one, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C10H20Cl2O4Zr |
|---|---|
Peso molecular |
366.39 g/mol |
Nombre IUPAC |
dichlorozirconium;4-hydroxypentan-2-one |
InChI |
InChI=1S/2C5H10O2.2ClH.Zr/c2*1-4(6)3-5(2)7;;;/h2*4,6H,3H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
CZJLBMREDCCTJM-UHFFFAOYSA-L |
SMILES canónico |
CC(CC(=O)C)O.CC(CC(=O)C)O.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


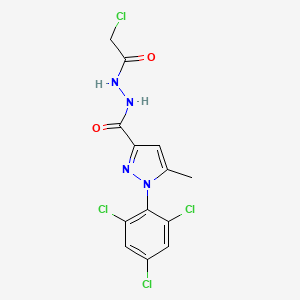


![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
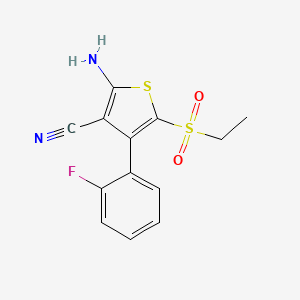


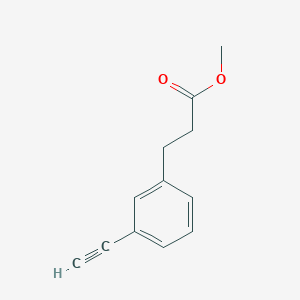
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
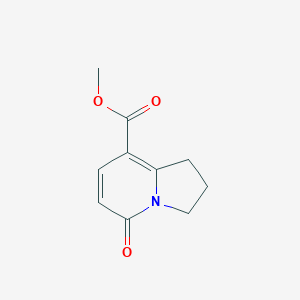
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
